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Compound of Interest

Compound Name:
2-Hydroxy-3-phenoxypropyl

acrylate

Cat. No.: B102866 Get Quote

This guide provides a comprehensive overview of the spectral data for 2-Hydroxy-3-
phenoxypropyl acrylate (CAS No: 16969-10-1), a monofunctional monomer utilized in the

formulation of UV-curable coatings, inks, and adhesives.[1] The document is intended for

researchers, scientists, and professionals in drug development and material science, offering

detailed spectral data, experimental protocols, and a visual representation of the analytical

workflow.

Molecular Structure:

IUPAC Name: (2-hydroxy-3-phenoxypropyl) prop-2-enoate[2]

Molecular Formula: C₁₂H₁₄O₄[2]

Molecular Weight: 222.24 g/mol [2]

SMILES: C=CC(=O)OCC(COC1=CC=CC=C1)O[2]

Spectral Data Summary
The following sections present the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-Hydroxy-3-phenoxypropyl acrylate. While direct

peak lists for NMR and IR are not publicly available, the tables below outline the expected
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chemical shifts and vibrational frequencies based on the molecule's functional groups,

supplemented with available experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

expected proton (¹H) and carbon-13 (¹³C) NMR spectral data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.35 - 7.25 Multiplet 2H Ar-H (meta)

~ 7.00 - 6.90 Multiplet 3H Ar-H (ortho, para)

~ 6.50 - 6.40 Doublet of Doublets 1H
Acrylate CH=CH₂

(trans)

~ 6.20 - 6.10 Doublet of Doublets 1H Acrylate CH=CH₂

~ 5.90 - 5.80 Doublet of Doublets 1H Acrylate CH=CH₂ (cis)

~ 4.40 - 4.20 Multiplet 3H O-CH₂ and CH-OH

~ 4.10 - 3.90 Multiplet 2H Ph-O-CH₂

~ 2.50 - 2.00 Singlet (broad) 1H -OH

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Carbon Type Assignment

~ 166.0 C C=O (Ester)

~ 158.5 C Ar-C (quaternary, C-O)

~ 131.5 CH =CH₂ (Acrylate)

~ 129.5 CH Ar-CH (meta)

~ 128.0 CH =CH (Acrylate)

~ 121.5 CH Ar-CH (para)

~ 114.5 CH Ar-CH (ortho)

~ 69.5 CH₂ Ph-O-CH₂

~ 68.5 CH CH-OH

~ 66.0 CH₂ O-CH₂ (Ester)

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) a technique often used for acquiring the IR spectrum of this

compound.[2] The characteristic absorption bands are detailed below.

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~ 3400 (broad) O-H Stretch Hydroxyl (-OH)

~ 3060 C-H Stretch Aromatic C-H

~ 2930 C-H Stretch Aliphatic C-H

~ 1725 C=O Stretch Ester Carbonyl

~ 1635 C=C Stretch Acrylate C=C

~ 1600, 1495 C=C Stretch Aromatic Ring

~ 1240 C-O Stretch Ester/Ether

~ 1190 C-O Stretch Ester

~ 1040 C-O Stretch Ether/Alcohol

~ 810, 750 C-H Bend Aromatic C-H (out-of-plane)

Mass Spectrometry (MS)
The mass spectrum provides information about the mass-to-charge ratio of the molecule and

its fragments.

Table 4: Mass Spectrometry Data[2]

Parameter Value

Ionization Method Electrospray Ionization (ESI)

Ionization Mode Negative

Precursor Ion [M-H]⁻ m/z 221.0819

Major Fragment Ions m/z 121.0295, 75.024

Experimental Protocols
Detailed methodologies for the synthesis and spectral characterization of 2-Hydroxy-3-
phenoxypropyl acrylate are provided below.
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Synthesis Protocol: Ring-Opening of Phenyl Glycidyl
Ether
2-Hydroxy-3-phenoxypropyl acrylate is synthesized via the reaction of phenyl glycidyl ether

with acrylic acid. This reaction involves the nucleophilic attack of the carboxylate from acrylic

acid on the epoxide ring of phenyl glycidyl ether, typically catalyzed by a base or a Lewis acid.

Reagents and Equipment:

Phenyl glycidyl ether

Acrylic acid

Catalyst (e.g., triethylamine, chromium(III) salts)

Polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

Heating mantle.

Procedure:

1. To a three-necked flask equipped with a stirrer, reflux condenser, and nitrogen inlet, add

phenyl glycidyl ether (1.0 eq), acrylic acid (1.1 eq), and a polymerization inhibitor (~250

ppm).

2. Begin stirring the mixture and introduce the catalyst (e.g., 0.01-0.05 eq).

3. Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

4. Monitor the reaction progress by techniques such as titration of the acid number or thin-

layer chromatography (TLC).

5. Once the reaction is complete (typically after 4-6 hours), cool the mixture to room

temperature.
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6. The crude product can be purified by washing with a dilute aqueous base (e.g., sodium

bicarbonate solution) to remove unreacted acrylic acid, followed by washing with brine.

7. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent (if

any) is removed under reduced pressure to yield the final product.

Spectral Analysis Protocols
NMR Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-

decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a

larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary.

IR Spectroscopy:

Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of an

ATR-FTIR spectrometer.

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum

of the clean ATR crystal should be taken prior to sample analysis. Co-add 16-32 scans to

improve the signal-to-noise ratio.

Mass Spectrometry:

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Acquisition (LC-MS): Inject the sample into a Liquid Chromatography-Mass Spectrometry

(LC-MS) system equipped with an ESI source. A C18 column is commonly used for
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separation. The mass spectrometer (e.g., an Orbitrap or Time-of-Flight analyzer) is set to

scan in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes

to identify the molecular ion and characteristic fragments.[2]

Workflow Visualization
The logical flow from synthesis to final characterization of 2-Hydroxy-3-phenoxypropyl
acrylate is depicted in the following diagram.
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Caption: Synthesis and spectral analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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